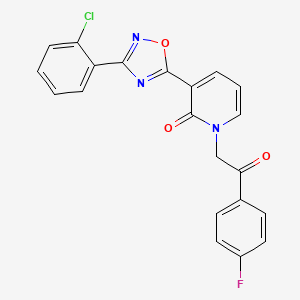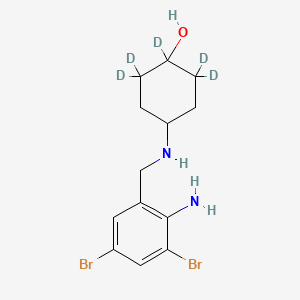
(1R,2R)-2-N-(6-Méthylpyridin-2-yl)cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine is a chiral diamine compound that features a cyclohexane ring substituted with a 6-methylpyridin-2-yl group
Applications De Recherche Scientifique
(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of catalysts for various chemical reactions, enhancing reaction efficiency and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 6-methylpyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is purified using column chromatography to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, chiral resolution techniques may be employed to ensure the production of the (1R,2R) enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any functional groups present on the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Alkylated pyridine derivatives.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzyme active sites or receptor binding pockets, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmission, enzyme inhibition, or signal transduction, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine: shares structural similarities with other chiral diamines and pyridine-substituted compounds.
Azinone-substituted azepino [b]indole: These compounds are melanin-concentrating hormone (MCH-1) receptor antagonists.
Substituted tricyclic compounds: These are inhibitors of FGFR enzymes and are used in the treatment of various disorders.
Uniqueness
Chirality: The (1R,2R) configuration provides specific stereochemical properties that can enhance its binding affinity and selectivity for certain targets.
Functional Groups: The presence of the 6-methylpyridin-2-yl group imparts unique electronic and steric properties, influencing its reactivity and interactions.
This detailed article provides a comprehensive overview of (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(1R,2R)-2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAAFHGBCXJUPN-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2486639.png)

![N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B2486641.png)



![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)


![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
